5-ethyl-2-ethynylpyrimidine

Catalog No.
S6446181
CAS No.
1935423-25-8
M.F
C8H8N2
M. Wt
132.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethyl-2-ethynylpyrimidine

CAS Number

1935423-25-8

Product Name

5-ethyl-2-ethynylpyrimidine

Molecular Formula

C8H8N2

Molecular Weight

132.2

5-Ethyl-2-ethynylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of an ethynyl group at the 2-position and an ethyl group at the 5-position of the pyrimidine ring. Its molecular formula is C7H8N2C_7H_8N_2, and it exhibits a unique structure that contributes to its chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biological research.

The chemical reactivity of 5-ethyl-2-ethynylpyrimidine can be explored through various reactions, including:

  • Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, enabling the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution, allowing for functionalization at different positions on the ring.
  • Hydrogenation: The ethynyl group can be hydrogenated to form an ethyl group, which may alter the compound's properties and reactivity.

These reactions make 5-ethyl-2-ethynylpyrimidine a versatile intermediate in organic synthesis.

5-Ethyl-2-ethynylpyrimidine has been investigated for its biological activities, particularly in relation to its potential as a therapeutic agent. Studies have shown that it may interact with various biological pathways, including those involving nucleic acids, which could lead to applications in cancer treatment and other diseases. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Several methods exist for synthesizing 5-ethyl-2-ethynylpyrimidine:

  • Sonogashira Coupling: This method involves coupling an appropriate halogenated pyrimidine with an alkyne (such as ethyne) using palladium-catalyzed cross-coupling techniques. This approach allows for the formation of the ethynyl substituent at the desired position on the pyrimidine ring.
  • Alkylation Reactions: Starting from a suitable pyrimidine derivative, alkylation with ethyl iodide or other alkylating agents can introduce the ethyl group at the 5-position.
  • Cyclization Reactions: Various cyclization strategies can be employed to construct the pyrimidine ring while incorporating the desired substituents.

These synthetic routes provide flexibility in producing 5-ethyl-2-ethynylpyrimidine and its derivatives.

The applications of 5-ethyl-2-ethynylpyrimidine extend across several fields:

  • Pharmaceutical Development: It is being studied as a potential drug candidate due to its biological activity against various targets, particularly in oncology.
  • Chemical Research: As a building block in organic synthesis, it serves as an intermediate for producing more complex compounds.
  • Material Science: Its unique chemical properties may also find applications in developing new materials or catalysts.

Interaction studies have revealed that 5-ethyl-2-ethynylpyrimidine may interact with several biomolecules, including proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Research indicates that it may act as a modulator of specific pathways involved in disease processes, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 5-ethyl-2-ethynylpyrimidine, including:

  • 5-Ethylpyrimidine: Lacks the ethynyl group but shares similar biological activities.
  • 2-Ethynylpyridine: Features an ethynyl group but differs in nitrogen positioning within the ring.
  • 4-Ethynylpyrimidine: Contains an ethynyl group at a different position on the pyrimidine ring.
Compound NameStructural FeaturesUnique Properties
5-EthylpyrimidineEthyl group at position 5Similar biological activity but without ethynyl group
2-EthynylpyridineEthynyl group at position 2Different nitrogen positioning affects reactivity
4-EthynylpyrimidineEthynyl group at position 4Varies in biological activity compared to 5-position

The uniqueness of 5-ethyl-2-ethynylpyrimidine lies in its specific substitution pattern, which influences its reactivity and biological interactions, differentiating it from these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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